molecular formula C13H21ClN4O B14789687 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14789687
M. Wt: 284.78 g/mol
InChI Key: CNJPHICJMGQOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazin-3-amine, which is a key intermediate.

    Formation of Intermediate: The 6-chloropyridazin-3-amine is then reacted with an appropriate aldehyde or ketone to form an imine intermediate.

    Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with an appropriate carboxylic acid derivative to form (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyridazine ring with an amino and isopropyl group makes it a versatile compound for research and development.

Biological Activity

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide, also referred to by its chemical formula C12H18ClN3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C12H18ClN3O
  • CAS Number : 1354008-88-0
  • Molar Mass : 255.74 g/mol

Biological Activity Overview

Recent studies have investigated the biological activity of compounds similar to this compound, focusing on their antimicrobial properties and cytotoxic effects.

Antimicrobial Activity

Research has shown that derivatives of pyridazinyl compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive bacteria and mycobacterial strains, demonstrating efficacy comparable to established antibiotics like ampicillin and rifampicin .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-amino-N-(6-chloropyridazin-3-yl)methylStaphylococcus aureus<1 µg/mL
2-amino-N-(6-chloropyridazin-3-yl)methylMycobacterium tuberculosis<0.5 µg/mL

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in several studies. Preliminary findings indicate that while some derivatives exhibit low toxicity towards mammalian cell lines, others may have significant cytotoxic effects depending on their specific structural features .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Chlorine Substitution : The presence of chlorine in the pyridazine ring enhances antibacterial potency.
  • Alkyl Chain Variations : Alterations in the alkyl chain length can affect lipophilicity and membrane permeability, thus influencing overall bioactivity.

Case Studies

  • Study on Antibacterial Efficacy : A series of pyridazine derivatives were synthesized and tested for their antibacterial properties. The study found that compounds with a chlorinated pyridazine moiety showed enhanced activity against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain analogs of this compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability .

Properties

Molecular Formula

C13H21ClN4O

Molecular Weight

284.78 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C13H21ClN4O/c1-8(2)12(15)13(19)18(9(3)4)7-10-5-6-11(14)17-16-10/h5-6,8-9,12H,7,15H2,1-4H3

InChI Key

CNJPHICJMGQOSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=NN=C(C=C1)Cl)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.